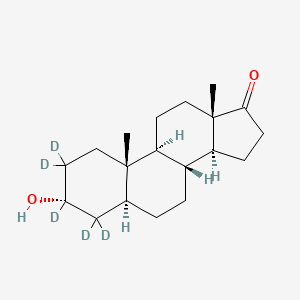

Androsterone-d5

Description

Androsterone-d5 (CAS: 53-41-8) is a deuterated analog of androsterone, a metabolite of testosterone. It features five deuterium atoms replacing hydrogen at specific positions, enhancing its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification of endogenous steroids in biological matrices . With a molecular weight of 295.48 g/mol and ≥98% purity, it is stored at -20°C for long-term stability . This compound is critical in clinical and forensic research, particularly for studying androgen metabolism and hormonal disorders .

Structure

2D Structure

Properties

Molecular Formula |

C19H30O2 |

|---|---|

Molecular Weight |

295.5 g/mol |

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1/i7D2,11D2,13D |

InChI Key |

QGXBDMJGAMFCBF-QSOHNESUSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Deuterated Derivatives

The following table compares Androsterone-d5 with structurally related steroids and deuterated standards:

Research Findings and Analytical Utility

Deuterated Standards in LC-MS/MS :

this compound and similar deuterated compounds (e.g., Fludrocortisone-d5) are indispensable for isotope dilution assays, improving accuracy by correcting for matrix effects and ion suppression . For example, a study validated a "sharp, robust, and quantitative" LC-MS/MS method using deuterated standards to measure acute radiation syndrome biomarkers .- Metabolic Pathway Studies: this compound aids in tracing androgen metabolism, particularly in differentiating between 5α- and 5β-reduction pathways. This is critical in diagnosing disorders like 5α-reductase deficiency .

- Safety protocols mandate handling precautions, including avoiding inhalation and skin contact .

Q & A

Q. How is Androsterone-d5 identified and quantified in biological matrices?

this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution. Deuterium labeling enhances detection specificity by distinguishing endogenous analytes from deuterated standards. Sample preparation involves enzymatic hydrolysis (e.g., β-glucuronidase treatment) to liberate conjugated metabolites, followed by solid-phase extraction for purification. Calibration curves using deuterated internal standards (e.g., this compound) minimize matrix effects, ensuring precise quantification .

Q. What synthetic pathways are used to produce deuterated this compound?

this compound is synthesized via isotopic exchange or deuterium incorporation during precursor synthesis. For example, deuterated intermediates (e.g., 5α-dihydrotestosterone-d5) are enzymatically reduced using deuterated cofactors (NADPD) to retain isotopic integrity. Purity is validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium placement and exclude non-deuterated contaminants .

Q. Which analytical techniques validate the purity and stability of this compound in reference standards?

Purity is assessed using reverse-phase HPLC with UV detection (210–254 nm) and gas chromatography (GC) coupled with flame ionization detection. Stability studies under varying temperatures (e.g., -20°C to +25°C) and humidity conditions are conducted over 12–24 months. HRMS and NMR ensure structural integrity, while accelerated degradation tests identify potential breakdown products .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound in vivo?

Deuterium substitution at metabolically vulnerable positions (e.g., C-3 or C-17) slows cytochrome P450-mediated oxidation due to increased bond dissociation energy (C-D vs. C-H). In vitro assays using human liver microsomes quantify KIEs by comparing half-life (t½) and intrinsic clearance (CLint) between Androsterone and this compound. KIE values >1.5 indicate significant metabolic stabilization, which is critical for tracer studies in steroidogenesis pathways .

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters of this compound across studies?

Discrepancies in parameters like volume of distribution (Vd) or clearance (CL) often arise from interspecies differences (e.g., human vs. rodent models) or assay variability . A meta-analysis approach using standardized LC-MS/MS protocols and harmonized pharmacokinetic models (e.g., non-compartmental vs. compartmental) can reconcile data. Replication studies in controlled settings (e.g., matched demographics, dosing regimens) are recommended to isolate confounding variables .

Q. What experimental designs address isotopic interference in this compound tracer studies?

To avoid isotopic cross-talk in mass spectrometry, researchers use high-resolution mass spectrometers (resolution >30,000) to separate this compound from endogenous Androsterone (Δm/z = 5.03). In vivo studies employ stable isotope labeling by deuterium (SILD) with timed blood sampling to track tracer incorporation. Data normalization to baseline deuterium enrichment (e.g., natural abundance correction) minimizes false-positive signals .

Methodological Considerations

- Statistical Analysis : Use mixed-effects models to account for inter-individual variability in pharmacokinetic studies. Power analysis (α=0.05, β=0.2) ensures adequate sample size for detecting ≥20% differences in metabolic rates .

- Ethical Compliance : Non-clinical studies must adhere to Schedule III regulatory guidelines (U.S. Controlled Substances Act) for handling deuterated anabolic steroids. Institutional approvals are required for human-derived samples (e.g., plasma, urine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.